2-(2,3-Difluorophenyl)[1,3]dioxolane
Description
2-(2,3-Difluorophenyl)[1,3]dioxolane is a fluorinated dioxolane derivative characterized by a five-membered 1,3-dioxolane ring substituted with a 2,3-difluorophenyl group. These compounds are typically synthesized via ketalization reactions using fluorinated benzaldehyde derivatives and ethylene glycol under acidic or basic conditions .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVGDAFFWPCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Standard Reaction Conditions
| Parameter | Typical Value/Range |
|---|---|
| Catalyst | p-Toluenesulfonic acid (5–10 mol%) |
| Solvent | Toluene, Xylene |
| Temperature | 80–110°C (reflux) |
| Reaction Time | 4–12 hours |
| Molar Ratio (Aldehyde:Glycol) | 1:1.2–1.5 |
Under these conditions, yields typically range from 65% to 82%, with purity >95% after distillation.
Catalytic System Variations
Alternative Acid Catalysts
While p-toluenesulfonic acid is preferred for laboratory synthesis, industrial processes may employ:
| Catalyst | Advantages | Limitations |
|---|---|---|
| Sulfuric Acid (conc.) | Low cost, high reactivity | Corrosive, side reactions |
| Amberlyst-15 | Recyclable, heterogeneous | Lower reaction rates |
| Phosphotungstic Acid | High thermal stability | Expensive |
Microwave-assisted reactions using these catalysts at 100–120°C reduce reaction times to 30–90 minutes while maintaining yields ≥75%.
Solvent Optimization Strategies
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 78 | 97 |
| Cyclohexane | 81 | 68 | 93 |
| DMF | 153 | 42 | 85 |
| Solvent-Free | N/A | 71 | 96 |
Azeotropic distillation using toluene/water systems enhances water removal, driving the equilibrium toward product formation.
Industrial-Scale Production Considerations
Large-scale manufacturing introduces critical modifications:
Continuous Flow Reactor Systems
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Residence Time : 15–30 minutes
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Throughput : 50–200 kg/day
-
Key Benefits : 20–30% energy reduction vs. batch processing
Catalyst Recovery
Ion-exchange resin catalysts enable ≥5 reuse cycles with <5% activity loss through:
-
Filtration
-
Methanol wash
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Drying at 80°C
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 2H, aromatic), 4.35–4.15 (m, 4H, dioxolane) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.1 (d, J = 245 Hz), 148.9 (d, J = 240 Hz), 103.5 (dioxolane) |
| FT-IR | 1250 cm⁻¹ (C-F stretch), 1120 cm⁻¹ (C-O-C) |
Purity Assessment
HPLC methods using C18 columns (60:40 MeOH:H₂O) achieve baseline separation of starting material (Rt=3.2 min) and product (Rt=5.8 min).
Side Reactions and Mitigation
Common Byproducts
-
Oligomeric Ethers : Formed through ethylene glycol polymerization (5–12%)
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Oxidation Products : Difluorobenzoic acid derivatives (<3%)
-
Ring-Opened Adducts : From excess glycol (2–7%)
Prevention Strategies
-
Maintain strict temperature control (±2°C)
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Use molecular sieves (4Å) for water removal
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Limit reaction time to ≤8 hours
| Component | Treatment Method |
|---|---|
| Spent Catalyst | Neutralization with CaCO₃ |
| Organic Solvents | Distillation recovery (≥90%) |
| Aqueous Phase | Activated carbon filtration |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)[1,3]dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: Halogenation or other substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of difluorobenzoic acid or difluorobenzophenone.
Reduction: Formation of difluorophenyl diol.
Substitution: Formation of halogenated difluorophenyl derivatives.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)[1,3]dioxolane typically involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate that cyclizes to form the dioxolane ring.
- Temperature: Room temperature to 60°C
- Catalyst: Acid catalysts such as p-toluenesulfonic acid
- Solvent: Toluene or other suitable organic solvents
Chemical Reactions and Mechanisms
This compound can undergo various chemical reactions, including:
- Oxidation: Can yield carboxylic acids or ketones using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction: The dioxolane ring can be reduced to diols using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: Halogenation or other substitution reactions can modify the phenyl ring.
Applications in Scientific Research
The applications of this compound span several fields:
Chemistry
- Building Block in Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.
Biology
- Biological Activity Investigation: Research is ongoing into its interactions with biomolecules, particularly its potential as an antibiotic or anticancer agent.
Medicine
- Drug Development: This compound is explored for its pharmacophoric properties, potentially leading to new therapeutic agents targeting specific diseases.
Industry
- Specialty Chemicals Production: Utilized in producing materials with tailored properties for various industrial applications.
Case Studies and Research Findings
Recent studies have highlighted several promising applications for this compound:
Anticancer Activity
Research indicates that derivatives of dioxolane compounds exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 1.54 |
| Doxorubicin | HCT116 | 8.29 |
These findings suggest that modifications to the dioxolane structure can enhance efficacy against specific cancer types.
Antimicrobial Screening
Compounds similar to this compound have been screened for antimicrobial properties. Studies indicate that structural modifications can lead to enhanced activity against specific bacterial strains.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)[1,3]dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2,3-difluorophenyl)[1,3]dioxolane (hypothetical structure) with structurally related compounds based on substituent position, molecular properties, and applications:
Key Research Findings and Trends
Substituent Position Effects: Fluorine Position: Electron-withdrawing fluorine atoms influence ring stability and reactivity. For example, 2-(3,4-difluorophenyl)-1,3-dioxolane (3,4-diF) has a higher purity (98%) compared to 2-(2-chloro-3-fluorophenyl)-1,3-dioxolane (95%), suggesting better synthetic control for para-substituted fluorophenyl derivatives . Halogen vs.
Biological Activity :
- Spiro dioxolane-indoline derivatives (e.g., 8a–8e in ) show yields of 70–85% and marked aldose reductase inhibition, with trifluoromethyl groups enhancing potency. This suggests that fluorinated dioxolanes could serve as scaffolds for enzyme-targeted drug design .
Safety and Handling :
- Halogenated derivatives like 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1) require stringent safety protocols due to hazards such as respiratory irritation (H335) .
Synthetic Challenges :
- Hydrolysis of spiro dioxolane intermediates (e.g., using LiOH/THF) demonstrates moderate-to-high yields, but steric or electronic effects from substituents (e.g., CF₃) may necessitate optimized conditions .
Q & A
Q. What are the recommended synthetic routes for 2-(2,3-Difluorophenyl)[1,3]dioxolane, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorinated phenyl precursors (e.g., 2,3-difluorophenyl derivatives) can react with ethylene glycol derivatives under acid catalysis. Optimization involves adjusting molar ratios (e.g., 1:1.2 for precursor:ethylene glycol), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or THF). Reaction progress should be monitored via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NMR to confirm fluorine positions (δ -110 to -125 ppm for aryl-F) and NMR for dioxolane protons (δ 4.0–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~186.05 for CHFO).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .
Q. What safety protocols are critical when handling fluorinated dioxolane derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions releasing volatile fluorinated byproducts.
- Waste Management : Segregate halogenated waste in labeled containers for incineration by certified facilities.
- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction thermodynamics (ΔG, activation barriers) and optimize transition states.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize intermediates).
- Machine Learning : Train models on existing fluorinated dioxolane datasets to predict regioselectivity or byproduct formation .
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated dioxolane derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR with X-ray crystallography (if crystals are obtainable) to confirm substituent positions.
- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous coupling patterns in NMR.
- Dynamic NMR Studies : Analyze temperature-dependent spectral changes to identify conformational isomers .
Q. What experimental design strategies are effective for optimizing reaction conditions?
- Methodological Answer :
- Factorial Design : Use a 2 factorial matrix to test variables (temperature, catalyst loading, solvent). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 10 |
| Solvent Polarity | Hexane | THF |
- Response Surface Methodology (RSM) : Fit data to a quadratic model to identify optimal conditions (e.g., 105°C, 8 mol% catalyst, THF). Validate with triplicate runs .
Q. How can impurities in this compound be systematically identified and mitigated?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or oxidation products) with MRM transitions.
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time.
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities. Confirm purity via DSC (melting point ~45–50°C) .
Q. What strategies are recommended for studying the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- High-Throughput Screening (HTS) : Test 96-well plate arrays with varied catalysts (e.g., Pd, Cu, or organocatalysts) and ligands.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under different conditions.
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic tracers () to elucidate pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
